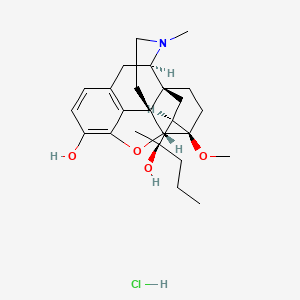

盐酸二氢埃托啡

描述

Dihydroetorphine hydrochloride is a potent opioid analgesic used mainly in China . It is a semi-synthetic opioid and is several thousand times stronger than morphine . It is poorly absorbed when taken orally . Sublingual forms of dihydroetorphine are used in China at doses ranging from 20 to 40 μg repeated every 3–4 hours .

Synthesis Analysis

Dihydroetorphine can be synthesized from codeine . An improved process for the synthesis of etorphine and dihydroetorphine from codeine with an overall yield of 2.7% and 1.5% respectively is described .Molecular Structure Analysis

The molecular formula of Dihydroetorphine hydrochloride is C25H35NO4.ClH . The stereochemistry is absolute .Chemical Reactions Analysis

Dihydroetorphine was extracted from human blood and urine with dichloromethane and then derivatized with N-heptafluorobutyrylimidazole after concentration to dryness . A dihydroetorphine monoheptafluorobutyl derivative was formed which showed good behavior on GC-MS with electronic-impact ionization .Physical And Chemical Properties Analysis

The onset of the analgesic effect of DHE in rodents is rapid, 5 to 15 min after parenteral administration . The duration of action is short, the analgesic effect disappears within 120 min after administration . By oral administration much higher doses of DHE are required to produce analgesic effects .科学研究应用

生物液监测:盐酸二氢埃托啡是一种强效麻醉剂和镇痛剂,可以使用 GC-MS 和选择离子监测在生物液中进行监测。该方法已成功用于检测吸毒者和中毒患者血液和尿液中的盐酸二氢埃托啡,表明其在法医和临床毒理学中的实用性 (罗等人,1994)。

透皮给药:已经对盐酸二氢埃托啡的透皮给药系统进行了研究,以评估其局部应用后的有效性。这包括皮肤渗透的动力学分析和皮肤的体外储存库效应,以及体内透皮给药后血浆浓度和镇痛效果的可预测性 (大森等人,2000)。

海洛因成瘾的戒断:临床研究表明,盐酸二氢埃托啡对海洛因成瘾的戒断有效。它起效快,可以快速缓解戒断症状,戒断有效率高。如果遵循逐渐减少计划,它也不会引起依赖 (舒,1992)。

大鼠的强化作用:研究探索了二氢埃托啡在大鼠中的强化效力,并将其与芬太尼、海洛因和吗啡等其他阿片类药物进行了比较。鉴于二氢埃托啡在维持动物自我给药方面的效力很高,因此这项研究对于评估二氢埃托啡的滥用潜力非常重要 (马丁等人,1997)。

镇痛和戒断:二氢埃托啡以其在临床实践中作为镇痛剂和阿片类药物戒断替代疗法的成功应用而著称。它起效快,对戒断症状的控制也很彻底,使其成为成瘾治疗和疼痛管理中的重要物质 (秦伯益,1996)。

对肠道平滑肌的影响:已经对盐酸二氢埃托啡对小鼠、大鼠和豚鼠肠道平滑肌的影响进行了研究。这项研究有助于了解二氢埃托啡对胃肠道功能的药理学影响 (辛,1997)。

免疫抑制作用:已经系统地研究了二氢埃托啡的免疫调节作用,表明它既能抑制体液免疫功能,又能抑制细胞介导的免疫功能。这项研究对于了解二氢埃托啡的更广泛的生理影响至关重要,尤其是在慢性治疗或成瘾的情况下 (吴等人,1999)。

癌症疼痛管理:盐酸二氢埃托啡已用于治疗中度和重度癌症疼痛。其止痛效果好,起效时间相对较短,使其成为姑息治疗中的宝贵选择 (吴和孙,1991)。

未来方向

To improve the short-lasting effect following sublingual administration, transdermal delivery of DHE via a patch has been investigated . The patch formulation of DHE produces continuous analgesic effect with minimal physical dependence and rewarding effect in rats suffering from chronic pain . This patch formulation, which is very suitable for DHE, may be viable for the treatment of severe pain and is likely to improve patients’ quality of life .

属性

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-16-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,17-18,21,27-28H,5,8-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHDQSKAXOSHGA-DTUSRQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@](C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroetorphine hydrochloride | |

CAS RN |

155536-45-1 | |

| Record name | 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,17-dimethyl-α-propyl-, hydrochloride (1:1), (αR,5α,7α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155536-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroetorphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155536451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROETORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPU5B72OOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)